molecular formula C7H2ClI3O B186576 2,3,5-Triiodobenzoyl chloride CAS No. 42860-33-3

2,3,5-Triiodobenzoyl chloride

Cat. No.: B186576
CAS No.: 42860-33-3
M. Wt: 518.25 g/mol
InChI Key: QGSBFOJSKVVSPS-UHFFFAOYSA-N
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Description

2,3,5-Triiodobenzoyl chloride is an organic compound with the molecular formula C₇H₂ClI₃O. It is a derivative of benzoyl chloride, where three iodine atoms are substituted at the 2, 3, and 5 positions of the benzene ring. This compound is known for its high molecular weight of 518.26 g/mol and its significant density of 2.846 g/cm³ . It is primarily used in organic synthesis and various chemical reactions due to its reactive acyl chloride group.

Mechanism of Action

Target of Action

The primary targets of 2,3,5-Triiodobenzoyl chloride are currently unknown. This compound is a chemical reagent and is often used in the synthesis of other compounds

Mode of Action

The mode of action of this compound is not well-documented. As a benzoyl chloride derivative, it likely acts as an acylating agent, reacting with nucleophiles such as amines or alcohols to form amides or esters, respectively. The presence of iodine atoms on the benzene ring may influence the reactivity of the compound .

Biochemical Pathways

It’s known that benzoyl chlorides can participate in acylation reactions, which are involved in various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body. The presence of iodine atoms may affect its metabolism and excretion .

Result of Action

As a chemical reagent, its primary use is in the synthesis of other compounds rather than exerting a biological effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of nucleophiles can trigger acylation reactions. Additionally, the compound may be sensitive to moisture, as benzoyl chlorides can react with water to form carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Triiodobenzoyl chloride can be synthesized through the reaction of 2,3,5-triiodobenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions include maintaining the temperature between 60-80°C and ensuring anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and continuous removal of by-products such as hydrogen chloride gas. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Triiodobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and anhydrides.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,3,5-triiodobenzoic acid and hydrogen chloride.

    Reduction: The compound can be reduced to 2,3,5-triiodobenzyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and carboxylic acids are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous bases like sodium hydroxide are used under ambient conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Anhydrides: Formed from the reaction with carboxylic acids.

    2,3,5-Triiodobenzoic Acid: Formed from hydrolysis.

    2,3,5-Triiodobenzyl Alcohol: Formed from reduction.

Scientific Research Applications

2,3,5-Triiodobenzoyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Triiodobenzoyl Chloride: Another triiodinated benzoyl chloride with iodine atoms at different positions.

    2,3,5-Triiodobenzoic Acid: The corresponding acid form of 2,3,5-triiodobenzoyl chloride.

    2,4,6-Triiodophenol: A triiodinated phenol with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern and its high reactivity as an acylating agent. Its ability to form a wide range of derivatives makes it valuable in organic synthesis and various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

2,3,5-triiodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClI3O/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSBFOJSKVVSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClI3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375361
Record name 2,3,5-triiodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42860-33-3
Record name 2,3,5-triiodobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42860-33-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 15.0 g (30.0 mmol) of 2,3,5-triiodobenzoic acid and 19.0 g (150 mmol) of oxalyl chloride in 60 ml of dry dichloromethane was placed under nitrogen and cooled to 0° C. Two drops of dry DMF were added, the ice bath was removed and the resulting suspension was stirred at room temperature for 1.5 hrs. The resulting brown solution was concentrated in vacuo to produce a tan solid. The solid was dissolved in 30 ml of dry toluene and was concentrated in vacuo. The toluene concentration was repeated two more times to yield 2,3,5-triiodobenzoyl chloride as a tan solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,3,5-triiodobenzoyl chloride used in analytical chemistry?

A1: this compound is used as a derivatizing agent in analytical techniques like LC-ICP-MS (Liquid Chromatography - Inductively Coupled Plasma - Mass Spectrometry). Due to its three iodine atoms, it enhances the detectability of target analytes. In one study, it successfully derivatized phenylhydrazine, improving its detection limit in antipyrine samples. []

Q2: How is this compound used in nanomaterial synthesis?

A2: this compound can be grafted onto polymers like poly(allylamine) to introduce radiopacity. This modification enables the visualization of the resulting nanoparticles using X-ray imaging techniques. Researchers synthesized and characterized stable suspensions of these radiopaque nanoparticles, suggesting their potential as contrast agents for applications like long-term image tracking. []

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